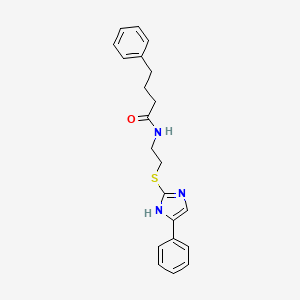

4-苯基-N-(2-((5-苯基-1H-咪唑-2-基)硫代)乙基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole compounds can be synthesized through various routes. For instance, one method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . Another approach is the microwave-assisted synthesis .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can react with carboxylic acids to form 2-aryl benzimidazoles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide” would depend on its exact molecular structure.科学研究应用

Antimicrobial Activity

The imidazole ring in the compound is known for its broad-spectrum antimicrobial properties. This compound can be explored for its potential to inhibit the growth of various bacteria and fungi. Research has shown that imidazole derivatives can effectively target microbial cell walls and enzymes, making them potent antimicrobial agents .

Anticancer Properties

Imidazole-containing compounds have been studied for their anticancer activities. The compound could be investigated for its ability to induce apoptosis in cancer cells or inhibit cancer cell proliferation. Studies have demonstrated that imidazole derivatives can interfere with cancer cell metabolism and DNA synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives is well-documented. This compound could be evaluated for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Such properties make it a candidate for treating inflammatory diseases .

Antioxidant Activity

Imidazole derivatives are known for their antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. This compound could be tested for its efficacy in preventing oxidative damage in biological systems, potentially benefiting conditions like neurodegenerative diseases .

Antiviral Applications

Given the structural similarity to other antiviral imidazole derivatives, this compound could be explored for its potential to inhibit viral replication. Research could focus on its effectiveness against viruses such as HIV, influenza, and coronaviruses by targeting viral enzymes and proteins .

Antidiabetic Potential

Imidazole derivatives have shown promise in managing diabetes by modulating glucose metabolism and insulin sensitivity. This compound could be investigated for its ability to lower blood glucose levels and improve insulin response, offering a potential therapeutic option for diabetes management .

Antifungal Properties

The compound’s imidazole moiety suggests potential antifungal activity. It could be tested against various fungal pathogens to determine its efficacy in treating fungal infections. Imidazole derivatives are known to disrupt fungal cell membrane integrity, leading to cell death .

Neuroprotective Effects

Research has indicated that imidazole derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound could be studied for its ability to protect neurons from damage and improve cognitive functions .

These applications highlight the versatility and potential of “4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide” in various fields of scientific research. Each application warrants further investigation to fully understand and harness the compound’s capabilities.

作用机制

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system they interact with. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

安全和危害

未来方向

属性

IUPAC Name |

4-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c25-20(13-7-10-17-8-3-1-4-9-17)22-14-15-26-21-23-16-19(24-21)18-11-5-2-6-12-18/h1-6,8-9,11-12,16H,7,10,13-15H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUBSQXFSXFQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2655787.png)

![6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2655797.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2655798.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2655800.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2655802.png)

![N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2655808.png)